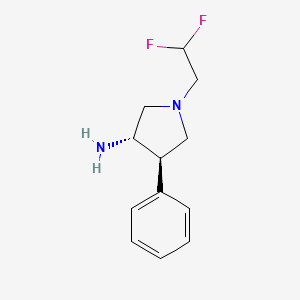
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a phenyl group and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Difluoroethyl Group: This can be done using a difluoroethylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine: Unique due to the presence of both a phenyl group and a difluoroethyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a phenyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance the compound’s stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C12H16F2N2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3S,4R)-1-(2,2-difluoroethyl)-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)8-16-6-10(11(15)7-16)9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11+/m0/s1 |
InChI Key |
AATZNGBNRUQKKM-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC(F)F)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1CC(F)F)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















